

Application Note: Quantitative Analysis of Chimassorb 119 in Plastic Matrices

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Compound of Interest		
Compound Name:	Chimassorb 119	
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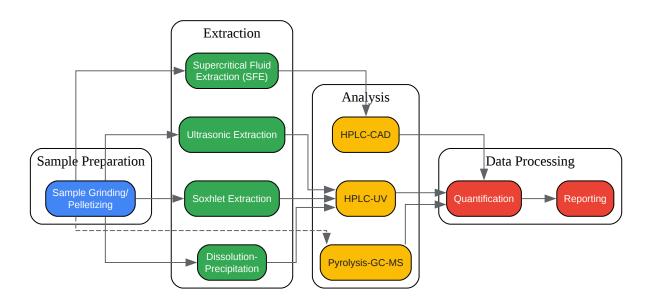
Introduction

Chimassorb 119 is a high molecular weight hindered amine light stabilizer (HALS) extensively used in various polymers to protect them from degradation caused by exposure to UV light and heat.[1][2] Its primary function is to scavenge free radicals generated during photo-oxidation, thereby preserving the mechanical and aesthetic properties of the plastic material over its lifespan.[1][3] The quantification of Chimassorb 119 in plastics is crucial for quality control during manufacturing, ensuring regulatory compliance for food contact materials, and for research and development of new polymer formulations.[4][5][6] This application note provides detailed protocols for the extraction and subsequent quantitative analysis of Chimassorb 119 in common plastic matrices such as polyethylene (PE) and polypropylene (PP) using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Overview of Analytical Workflow

The accurate quantification of **Chimassorb 119** from a plastic matrix involves a multi-step process. This typically includes sample preparation to reduce particle size, extraction of the additive from the polymer, and subsequent analysis of the extract using a suitable chromatographic technique. The selection of the appropriate extraction and analytical method depends on the polymer type, the required sensitivity, and the available instrumentation.





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Figure 1: General analytical workflow for the quantification of Chimassorb 119 in plastics.

Sample Preparation and Extraction Protocols

The choice of extraction method is critical for the efficient recovery of **Chimassorb 119** from the polymer matrix. High molecular weight HALS like **Chimassorb 119** can be challenging to extract.[7]

Dissolution-Precipitation Method

This method is highly effective for many polyolefins and involves dissolving the polymer in a suitable solvent at an elevated temperature, followed by precipitation of the polymer by adding an anti-solvent. The additive remains in the solution, which is then filtered and analyzed.

Protocol:

 Weigh approximately 1 gram of the finely ground or pelletized plastic sample into a reflux flask.



- Add 50 mL of a suitable solvent (e.g., toluene or xylene for polyethylene and polypropylene).
- · Heat the mixture under reflux until the polymer is completely dissolved.
- Cool the solution to room temperature.
- Slowly add an anti-solvent (e.g., methanol or ethanol) with constant stirring to precipitate the polymer. A typical solvent to anti-solvent ratio is 1:2 (v/v).
- Filter the mixture through a 0.45 μm PTFE syringe filter to separate the precipitated polymer.
- The filtrate containing **Chimassorb 119** is then concentrated under a stream of nitrogen and reconstituted in a suitable solvent for chromatographic analysis.

Soxhlet Extraction

A classical and exhaustive extraction technique, though it can be time-consuming.

Protocol:

- Place approximately 2-5 grams of the finely ground plastic sample into a cellulose thimble.
- Add a suitable extraction solvent (e.g., dichloromethane or chloroform) to a round-bottom flask.
- Assemble the Soxhlet apparatus and extract for 6-24 hours.
- After extraction, evaporate the solvent to a smaller volume using a rotary evaporator.
- The concentrated extract is then transferred to a volumetric flask and diluted to a known volume with the mobile phase for HPLC analysis.

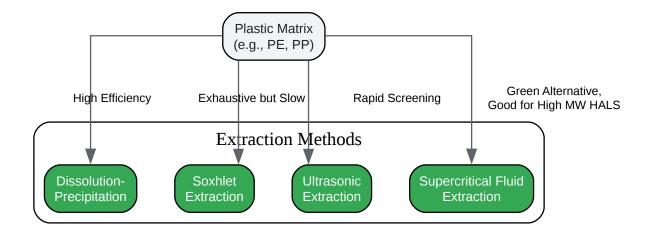
Ultrasonic Extraction

A faster alternative to Soxhlet extraction that uses ultrasonic waves to accelerate the extraction process.

Protocol:



- Weigh approximately 0.5-1 gram of the finely ground plastic sample into a glass vial.
- Add 20 mL of a suitable solvent (e.g., dichloromethane or a mixture of cyclohexane and isopropanol).
- Place the vial in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature.
- Allow the solution to cool and the polymer to settle.
- Filter the supernatant through a 0.45 μm PTFE syringe filter before analysis.



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Figure 2: Logical relationship for selecting an appropriate extraction method.

Analytical Methods and Protocols High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of **Chimassorb 119**.

Instrumentation:

HPLC System: Agilent 1260 Infinity II or equivalent



- Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm)
- Mobile Phase: A gradient of acetonitrile and water, or isocratic elution with a mixture such as tetrahydrofuran, methanol, and triethanolamine.[8] The addition of a basic amine like nhexylamine to the mobile phase can improve peak shape and elution of HALS.[4]
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 μL
- Column Temperature: 30 °C
- Detection Wavelength: 240 nm[9]

Protocol:

- Prepare a series of calibration standards of Chimassorb 119 in the mobile phase.
- Inject the standards to construct a calibration curve.
- Inject the prepared sample extracts.
- Identify the **Chimassorb 119** peak based on its retention time compared to the standard.
- Quantify the concentration using the calibration curve.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for the direct analysis of polymers, eliminating the need for solvent extraction. It allows for the identification of specific HALS based on their characteristic pyrolysis products.[4][10]

Instrumentation:

• Pyrolyzer: Frontier Lab Multi-Shot Pyrolyzer or equivalent



GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent

Pyrolysis Temperature: 600-800 °C

GC Column: DB-5ms (30 m x 0.25 mm, 0.25 μm) or similar

Carrier Gas: Helium

• Oven Program: Start at 50 °C, hold for 2 min, ramp to 320 °C at 10 °C/min, hold for 10 min.

MS Ionization: Electron Ionization (EI) at 70 eV

Mass Range: m/z 50-800

Protocol:

- Place a small amount of the polymer sample (0.1-0.5 mg) into a pyrolysis cup.
- Introduce the cup into the pyrolyzer.
- Initiate the pyrolysis and GC-MS analysis.
- Identify the characteristic pyrolysis fragments of Chimassorb 119 by comparing the resulting mass spectra with a library or a standard.
- Quantification can be achieved by using an internal or external standard method.

Quantitative Data Summary

The following table summarizes typical performance data for the analytical methods described. These values can vary depending on the specific plastic matrix, instrumentation, and laboratory conditions.



Parameter	HPLC-UV	Py-GC-MS	HPLC-CAD
Limit of Detection (LOD)	0.5 - 2 mg/kg	5 - 10 mg/kg	0.16 - 7 μg on- column[11]
Limit of Quantification (LOQ)	1.5 - 6 mg/kg	15 - 30 mg/kg	Not specified
Linear Range	1 - 200 μg/mL	10 - 500 μg/mL	3.1 - 50 μg on- column[11]
Recovery	85 - 105%	Not Applicable	>90%
Precision (RSD)	< 5%	< 10%	< 3%

Note: Data is compiled from various literature sources and should be considered as typical values. Method validation is required for specific applications.[6][12][13]

Conclusion

The analytical methods and protocols outlined in this application note provide robust and reliable approaches for the quantification of **Chimassorb 119** in plastic materials. The choice between solvent extraction followed by HPLC and direct analysis by Py-GC-MS will depend on the specific requirements of the analysis, including sample throughput, required sensitivity, and the availability of instrumentation. For routine quality control, HPLC-UV offers a good balance of performance and accessibility. Py-GC-MS is a valuable tool for rapid identification and for complex matrices where solvent extraction is challenging. Proper method validation is essential to ensure the accuracy and reliability of the results for any specific application.[8]

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